

2,4-Dinitrobenzyl bromide chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,4-Dinitrobenzyl bromide**

Cat. No.: **B1365525**

[Get Quote](#)

An In-depth Technical Guide to **2,4-Dinitrobenzyl Bromide**: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dinitrobenzyl bromide (DNBB) is a pivotal reagent in modern organic chemistry and biochemical analysis. Characterized by a benzyl bromide core functionalized with two electron-wielding nitro groups, its chemical behavior is dominated by high reactivity towards nucleophiles. This guide offers a comprehensive exploration of its chemical properties, molecular structure, and key applications. We will delve into its mechanistic pathways, provide validated experimental protocols for its use as a derivatizing agent and a photolabile protecting group, and outline essential safety and handling procedures. This document is intended to serve as an authoritative resource for researchers leveraging this versatile compound in synthesis and analysis.

Core Chemical Properties and Molecular Structure

2,4-Dinitrobenzyl bromide, systematically named 1-(bromomethyl)-2,4-dinitrobenzene, is a pale yellow crystalline solid.^[1] Its molecular structure is the foundation of its utility in chemical synthesis. The molecule consists of a benzene ring substituted with a bromomethyl group and two nitro groups at positions 2 and 4.

The strong electron-withdrawing nature of the two nitro groups ($-\text{NO}_2$) significantly reduces the electron density of the aromatic ring. This inductive effect extends to the benzylic carbon, making it highly electrophilic. Consequently, the bromine atom becomes an excellent leaving group, predisposing the compound to rapid nucleophilic substitution reactions. This heightened reactivity is the cornerstone of its function as a powerful alkylating agent.

Table 1: Physicochemical Properties of **2,4-Dinitrobenzyl Bromide**

Property	Value	Source(s)
IUPAC Name	1-(bromomethyl)-2,4-dinitrobenzene	[2]
CAS Number	3013-38-5	[2][3]
Molecular Formula	$\text{C}_7\text{H}_5\text{BrN}_2\text{O}_4$	[3][4]
Molecular Weight	261.03 g/mol	[2][3]
Appearance	Pale yellow crystalline solid	[1]
Melting Point	50-52 °C	[1][4]
Density	1.83 g/cm ³	[3][4]
Solubility	Soluble in organic solvents like ethanol, diethyl ether, and methanol; slightly soluble in water.	[5]
Hydrogen Bond Acceptor Count	4	[4]
Rotatable Bond Count	1	[4]

Reactivity and Mechanistic Pathways

The primary mode of reactivity for **2,4-Dinitrobenzyl bromide** is nucleophilic substitution, typically proceeding through an $\text{S}_{\text{N}}2$ mechanism. The electron-deficient benzylic carbon is highly susceptible to attack by a wide range of nucleophiles, including thiols, amines, and carboxylates.

Causality of Reactivity: The presence of the ortho and para nitro groups is critical. They stabilize the transition state of the S_N2 reaction by delocalizing the developing negative charge, thereby lowering the activation energy and accelerating the reaction rate compared to unsubstituted benzyl bromide.

Caption: S_N2 reaction of **2,4-Dinitrobenzyl bromide** with a nucleophile (Nu:^-).

Core Applications in Research and Development

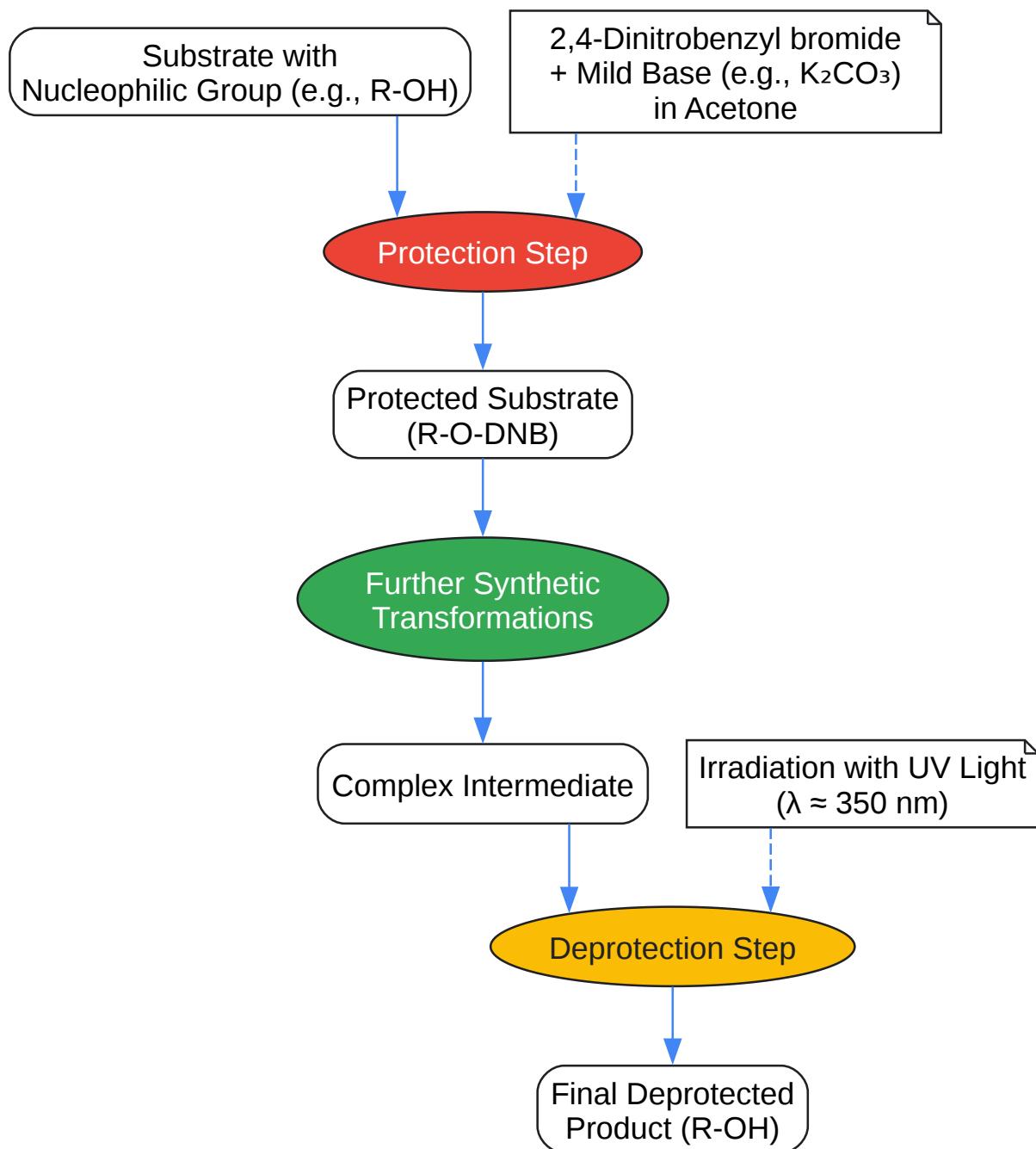
Derivatizing Agent for Analytical Chemistry

2,4-Dinitrobenzyl bromide is an excellent derivatizing agent, particularly for thiols (e.g., cysteine, glutathione). The resulting thioether derivatives are highly chromophoric due to the dinitrophenyl group, allowing for sensitive detection using UV-Vis spectroscopy or HPLC with a UV detector.

Experimental Protocol: Derivatization of Thiols for HPLC Analysis

This protocol is a self-validating system as the formation of the brightly colored derivative provides a visual and spectroscopic confirmation of a successful reaction.

- Reagent Preparation:
 - DNBB Solution: Prepare a 10 mM solution of **2,4-Dinitrobenzyl bromide** in acetonitrile.
 - Sample Solution: Dissolve the thiol-containing analyte in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to a concentration of approximately 1 mM. The basic pH is crucial as it deprotonates the thiol to the more nucleophilic thiolate anion.
- Derivatization Procedure:
 - In a clean vial, combine 100 μL of the sample solution with 200 μL of the DNBB solution.
 - Vortex the mixture gently to ensure homogeneity.
 - Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath. The elevated temperature ensures the reaction goes to completion.


- After incubation, cool the mixture to room temperature.
- Sample Analysis:
 - Inject an appropriate volume (e.g., 20 μ L) of the cooled reaction mixture directly into an HPLC system equipped with a C18 column and a UV detector set to 254 nm.
 - The derivatized thiol will elute as a distinct, quantifiable peak.

Photolabile Protecting Group in Organic Synthesis

The 2,4-dinitrobenzyl group serves as a "photocage," a protecting group that can be removed by irradiation with UV light. This offers a mild and highly specific deprotection strategy, which is orthogonal to many chemical methods. It is particularly valuable in the synthesis of complex molecules where sensitive functional groups must be preserved.

Experimental Workflow: Protection and Deprotection Cycle

The choice of a photolabile group is a key experimental decision when other functional groups in the molecule are sensitive to acidic or basic deprotection conditions.

[Click to download full resolution via product page](#)

Caption: General workflow for using 2,4-Dinitrobenzyl as a photolabile protecting group.

Synthesis Overview

2,4-Dinitrobenzyl bromide is typically synthesized from 2,4-dinitrotoluene. The process involves a free-radical bromination of the methyl group, often initiated by UV light or a radical initiator in the presence of a brominating agent like N-bromosuccinimide (NBS). Another method involves reacting 2,4-dinitrotoluene with bromine and bromic acid under visible light irradiation.[6]

Safety, Handling, and Storage

Trustworthiness in practice begins with safety. **2,4-Dinitrobenzyl bromide** is a hazardous chemical and must be handled with extreme care.

- Hazard Identification: The compound is corrosive and causes severe skin burns and eye damage.[2][7] It is harmful if swallowed, inhaled, or in contact with skin.[8] It is also a suspected mutagen and a lachrymator (a substance that irritates the eyes and causes tears). [7][9]
- Personal Protective Equipment (PPE): Always use this chemical within a certified chemical fume hood. Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.
- Handling: Avoid creating dust. Use only non-sparking tools. Keep away from heat, sparks, and open flames.
- Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[8] Keep it segregated from incompatible materials such as strong bases, amines, alcohols, and oxidizing agents.[7]
- Disposal: Dispose of waste in accordance with all local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-dinitrobenzyl bromide [stenutz.eu]
- 2. 2,4-Dinitrobenzyl bromide | C7H5BrN2O4 | CID 7021026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmaceutical and chemical intermediates,CAS#:3013-38-5,2 , 4-二硝基溴苄,2,4-DINITROBENZYL BROMIDE [en.chemfish.com]
- 4. 2,4-Dinitrobenzyl bromide | lookchem [lookchem.com]
- 5. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciemcemadness.org]
- 6. EP3587391A1 - Process for preparing nitrobenzyl bromides - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciemcemadness.org]
- To cite this document: BenchChem. [2,4-Dinitrobenzyl bromide chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1365525#2-4-dinitrobenzyl-bromide-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com